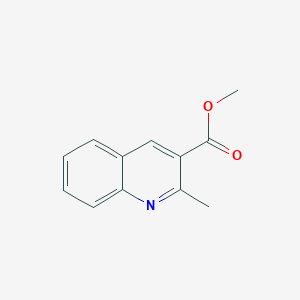

Methyl 2-methylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWCSYLGYDUKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464359 | |

| Record name | Methyl 2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30160-03-3 | |

| Record name | Methyl 2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including methyl 2-methylquinoline-3-carboxylate, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Doebner-Miller reaction, which uses aniline and acrolein in the presence of a strong acid .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like molecular iodine or nano ZnO are preferred . These methods not only enhance the efficiency of the reaction but also reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Methyl 2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-methylquinoline-3-carboxylate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with DNA replication in microbial cells. The exact pathways depend on the specific biological context and the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Methyl 2-Methylquinoline-3-Carboxylate Analogs

Key Findings

Substituent Effects on Reactivity and Yield Methylthio vs. Methoxy Groups: Methylation at the 2-position with SCH₃ (as in Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) requires stronger bases (e.g., NaH) for further alkylation, achieving 80–99% yields for O-methylation . In contrast, N-methylation is minor (1–20%) under shorter reaction times .

Spectroscopic Distinctions ¹H NMR: The methyl ester group (COOCH₃) resonates at ~3.77–3.94 ppm, while SCH₃ appears at ~2.62–2.65 ppm . Aromatic protons in 2-methylquinoline derivatives typically show multiplet patterns between 7.13–8.16 ppm . ¹⁹F NMR: Fluorinated analogs like Ethyl-4-(difluoromethyl)-2-methylquinoline-3-carboxylate exhibit distinct signals at -113.5 ppm for CF₂H .

Biological and Functional Implications Antimicrobial Activity: Quinoline-3-carboxylates with methyl/ethyl esters and electron-withdrawing groups (e.g., Cl, CF₃) demonstrate enhanced bioactivity. For instance, ethyl 2-methylquinoline-3-carboxylate derivatives are explored as anti-tuberculosis agents .

Biological Activity

Methyl 2-methylquinoline-3-carboxylate is a derivative of quinoline, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their pharmaceutical applications , particularly due to their antimicrobial , anti-inflammatory , and anticancer properties. This compound is notable for its unique structure, which allows it to interact with various biological targets.

Target Interactions

This compound interacts with biological systems through several mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.

- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

Biochemical Pathways

The compound affects various biochemical pathways, including:

- Cell Cycle Regulation : By interfering with enzymes that regulate the cell cycle, it can induce apoptosis in cancer cells.

- Inflammatory Response Modulation : It may reduce the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. A study indicated that it exhibits potent effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Effects

Research has shown that this compound possesses anticancer properties. In vitro studies on cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. The compound's effectiveness was linked to its ability to modulate signaling pathways associated with cancer progression .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an alternative antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In a study assessing the anticancer activity against breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

Q & A

Advanced Question: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:

Basic:

this compound is typically synthesized via cyclization of substituted aniline precursors with β-keto esters, followed by esterification. Key steps include:

- Friedländer condensation : Combining 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions .

- Esterification : Using methanol and catalytic sulfuric acid to convert carboxylic acid intermediates to methyl esters .

Advanced:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while methanol favors esterification .

- Temperature control : Cyclization at 80–100°C minimizes side reactions, while esterification requires reflux (~65°C) .

- Catalyst screening : Lewis acids (e.g., CAN) improve reaction rates and selectivity in cyclization steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves regioisomers common in quinoline syntheses .

Basic Question: What techniques are used for structural characterization of this compound?

Advanced Question: How can crystallographic data discrepancies be resolved during structural refinement?

Answer:

Basic:

- X-ray diffraction (XRD) : Resolves molecular geometry and confirms substitution patterns. Software like SHELXL refines atomic coordinates .

- NMR spectroscopy : H and C NMR verify methyl and ester group positions (e.g., δ 3.9 ppm for methoxy protons) .

Advanced:

- Handling twinned crystals : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Puckering analysis : Apply Cremer-Pople parameters to quantify non-planar quinoline rings using software like Mercury .

- Validation tools : Cross-check with Cambridge Structural Database (CSD) entries to identify outliers in bond lengths/angles .

Basic Question: How is the biological activity of this compound evaluated?

Advanced Question: How can contradictions in bioactivity data across studies be resolved?

Answer:

Basic:

- In vitro assays : Measure IC values against cancer cell lines (e.g., MCF-7) using MTT assays .

- Molecular docking : Predict binding affinities to enzymes (e.g., kinases) using AutoDock Vina .

Advanced:

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations) to minimize solvent interference .

- Target selectivity profiling : Use kinome-wide screening to differentiate primary targets from off-site interactions .

- Meta-analysis : Compare datasets with structurally similar compounds (e.g., ethyl 6-methoxyquinoline-3-carboxylate) to identify SAR trends .

Basic Question: What physicochemical properties are critical for this compound’s stability?

Advanced Question: How does substitution at the quinoline 2-position affect stability under varying pH conditions?

Answer:

Basic:

- Solubility : Moderate in DMSO (>10 mg/mL) but poor in aqueous buffers; measure via shake-flask method .

- Thermal stability : Decomposes above 200°C (DSC/TGA data) .

Advanced:

- pH-dependent hydrolysis : The methyl ester hydrolyzes rapidly at pH >10, forming carboxylic acid derivatives. Use buffered solutions (pH 7.4) for biological assays .

- Steric effects : 2-Methyl groups reduce ring planarity, increasing resistance to oxidative degradation compared to unsubstituted quinolines .

Basic Question: How do structural modifications influence the bioactivity of this compound?

Advanced Question: What computational models predict the impact of 3-carboxylate substitution on target binding?

Answer:

Basic:

- Substitution patterns : 2-Methyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability .

- Ester vs. acid : Methyl esters increase bioavailability compared to free carboxylic acids .

Advanced:

- MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess carboxylate interactions with catalytic lysine residues .

- Free-energy perturbation (FEP) : Quantify binding energy changes when substituting 3-carboxylate with amides or heterocycles .

Basic Question: What analytical methods quantify this compound in complex mixtures?

Advanced Question: How can HPLC-MS resolve co-eluting regioisomers in synthetic batches?

Answer:

Basic:

- HPLC-UV : C18 column, acetonitrile/water gradient (retention time ~8.2 min) .

- LC-MS : ESI+ mode detects [M+H] at m/z 231.1 .

Advanced:

- Tandem MS/MS : Fragment ions (e.g., m/z 187.0 for decarboxylation) distinguish regioisomers .

- Chiral columns : Use amylose-based phases to separate enantiomers in asymmetric syntheses .

Basic Question: How are contradictions in reported biological activities addressed?

Advanced Question: What statistical approaches validate reproducibility in dose-response studies?

Answer:

Basic:

- Replicate experiments : Perform triplicate assays with independent compound batches .

- Positive controls : Compare with established inhibitors (e.g., doxorubicin for cytotoxicity) .

Advanced:

- Bland-Altman analysis : Assess agreement between labs by plotting mean vs. difference in IC values .

- Bayesian modeling : Estimate posterior probability distributions to account for inter-study variability .

Basic Question: What safety protocols are recommended for handling this compound?

Advanced Question: How can acute toxicity risks be mitigated during in vivo studies?

Answer:

Basic:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and dissolution .

Advanced:

- Acute toxicity testing : Conduct OECD 423 assays to determine LD in rodents .

- Metabolite screening : Identify hepatotoxic metabolites via LC-HRMS in plasma samples .

Basic Question: How are molecular docking studies designed for this compound?

Advanced Question: What validation metrics ensure reliability in docking predictions?

Answer:

Basic:

- Protein preparation : Remove water molecules and add hydrogens using AutoDock Tools .

- Grid setup : Focus on ATP-binding pockets of kinases (e.g., EGFR) .

Advanced:

- RMSD clustering : Validate pose reproducibility by clustering docked conformations (RMSD <2.0 Å) .

- Enrichment tests : Benchmark against decoy sets to calculate EF (enrichment factor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.